molecular formula C12H15F2N B1480367 4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine CAS No. 2091620-12-9

4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine

Cat. No. B1480367
CAS RN: 2091620-12-9
M. Wt: 211.25 g/mol
InChI Key: CTYDQAZTCIMDRR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrrolidine, which is a cyclic secondary amine. It has a phenyl group attached to it, which is further substituted with two fluorine atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, 2,4-Difluorophenyl isocyanate, has been analyzed using techniques such as 1H NMR, 13C NMR, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) measurements .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (2,5-Difluorophenyl)thiourea, have been analyzed. It has a density of 1.5±0.1 g/cm3, boiling point of 248.6±50.0 °C at 760 mmHg, and refractive index of 1.663 .

Scientific Research Applications

Synthesis and Photophysical Properties

  • The development of new methods for synthesizing 2,4,6-triarylpyridine derivatives, which have a broad spectrum of biological and pharmaceutical properties, indicates the importance of fluorinated phenyl compounds in enhancing the properties of organic materials for various applications, including photodynamic cell-specific cancer therapy (Maleki, 2015).

  • The exploitation of fluorinated 2-arylpyridines in Pd-catalyzed C-H bond arylation for the preparation of bright emitting Ir(III) complexes showcases the role of fluorinated compounds in designing efficient emitters with tunable photophysical properties, relevant for light-emitting devices (Boyaala et al., 2020).

Material Science and Engineering

  • Novel 2,4-difluorophenyl-functionalized arylamine compounds have been synthesized and characterized for their application as hole-injecting/hole-transporting layers in organic light-emitting devices, demonstrating the significance of fluorinated phenyl groups in electronic materials (Li et al., 2012).

Bioactive Compound Development

  • Synthesis and structure elucidation of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones as anticancer agents highlight the potential of fluorinated compounds in medicinal chemistry for developing new therapeutic agents (Yamali et al., 2017).

Chemical Synthesis and Characterization

  • The regioexhaustive functionalization of difluorophenols through organometallic intermediates, leading to the synthesis of new compounds, underscores the versatility of fluorinated phenyl compounds in synthetic chemistry, enabling precise control over chemical reactions (Marzi et al., 2004).

Safety and Hazards

The safety data sheet for 2,4-Difluorophenyl Isothiocyanate indicates that it is harmful if swallowed, in contact with skin or if inhaled. It causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine” are not available, fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties .

properties

IUPAC Name

4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c1-12(2)7-15-6-10(12)9-5-8(13)3-4-11(9)14/h3-5,10,15H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYDQAZTCIMDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=C(C=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine
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4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine
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4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine

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